molecular formula C13H21N3O3 B2444036 tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate CAS No. 2219407-34-6

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2444036
CAS No.: 2219407-34-6
M. Wt: 267.329
InChI Key: CSSNAQBMCIBTSW-UHFFFAOYSA-N
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Description

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of “tert-Butyl carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours . The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound .


Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

“tert-Butyl carbamate” is a solid substance . It is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water . The melting point is between 105-110°C .

Scientific Research Applications

Hydrogen Bond Interactions and Crystal Structure

  • Interplay of Hydrogen Bonds in Carbamate Derivatives : A study by Das et al. (2016) on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlights the importance of hydrogen bonds in forming three-dimensional architectures. The research details how these interactions contribute to the crystal packing of molecules, showcasing the structural versatility and potential applications of such compounds in designing new materials (Das et al., 2016).

Organic Synthesis and Reactivity

  • 1,3-Dipolar Cycloaddition Reactivity : González et al. (2013) investigated the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in a 1,3-dipolar cycloaddition reaction. This study provides insights into the regioselectivity of cycloadduct formation and subsequent chemical modifications, demonstrating the compound's utility in synthetic organic chemistry (González et al., 2013).

Material Science and Sensory Materials

  • Blue Emissive Nanofibers : Sun et al. (2015) synthesized new benzothiazole-modified carbazole derivatives, revealing how tert-butyl groups influence gel formation and the development of fluorescent sensory materials. This research underscores the potential of tert-butyl carbazole derivatives in detecting volatile acid vapors, highlighting their significance in designing chemosensors and advanced materials (Sun et al., 2015).

Computational Chemistry and Crystallography

  • Crystal Structure Prediction : Baias et al. (2013) employed a novel approach combining NMR spectroscopy, crystal structure prediction, and density functional theory to determine the crystal structure of a large drug molecule. This methodology, applied to a compound structurally related to tert-butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate, showcases the evolving landscape of crystallography and its application in drug discovery (Baias et al., 2013).

Safety and Hazards

It is advised to use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Avoid contact with skin and eyes . It should not be released into the environment .

Properties

IUPAC Name

tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNAQBMCIBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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